

An In-depth Technical Guide to the Physical Properties of Methyl 5-Hydroxypentanoate

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Compound of Interest

Compound Name: **Methyl 5-hydroxypentanoate**

Cat. No.: **B032872**

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This technical guide provides a comprehensive overview of the core physical properties of **Methyl 5-hydroxypentanoate** (CAS No. 14273-92-8), a valuable intermediate in various chemical syntheses. This document consolidates key data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of this and similar liquid chemical compounds.

Core Physical and Chemical Properties

Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a bifunctional organic molecule possessing both a hydroxyl and a methyl ester group.^[1] This structure imparts its characteristic physical and chemical properties, making it a subject of interest in synthetic organic chemistry. At ambient conditions, it exists as a clear, oily liquid.^[1]

Quantitative Physical Properties

A summary of the key quantitative physical properties of **methyl 5-hydroxypentanoate** is presented in the table below. These values are essential for its handling, purification, and use in chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[2][3]
Molecular Weight	132.16 g/mol	[2][3]
Boiling Point	178.4 °C at 760 mmHg	[3]
Density	1.02 g/cm ³	[4]
Refractive Index	1.42	[4]
Flash Point	64.9 °C	[3]
Solubility	Soluble in Dichloromethane, Ethyl Acetate	[1]
Physical Form	Liquid at 20°C	[4]
Storage Temperature	2-8 °C, sealed in a dry environment	

Spectroscopic Data (Predicted)

While experimental spectra are proprietary to various suppliers, the expected spectroscopic data for **methyl 5-hydroxypentanoate** can be predicted based on its chemical structure. This information is crucial for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on the predicted spectrum for the closely related 5-hydroxypentanoic acid, the following chemical shifts can be anticipated for a spectrum recorded in a deuterated solvent:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.67	s	3H	-OCH ₃ (Methyl ester)
~3.62	t	2H	-CH ₂ -OH (Methylene adjacent to hydroxyl)
~2.35	t	2H	-CH ₂ -C(=O) (Methylene adjacent to carbonyl)
~1.6-1.7	m	4H	-CH ₂ -CH ₂ -CH ₂ - (Central methylenes)
Variable	br s	1H	-OH (Hydroxyl proton, exchangeable)

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The following approximate chemical shifts are expected:

Chemical Shift (ppm)	Assignment
~174	C=O (Ester carbonyl)
~62	-CH ₂ -OH (Carbon adjacent to hydroxyl)
~51	-OCH ₃ (Methyl ester carbon)
~34	-CH ₂ -C(=O) (Carbon adjacent to carbonyl)
~32	-CH ₂ - (Central methylene)
~22	-CH ₂ - (Central methylene)

IR (Infrared) Spectroscopy (Predicted)

The infrared spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for **methyl 5-hydroxypentanoate** include:

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Alcohol stretching
~2950	C-H	Alkane stretching
~1735	C=O	Ester carbonyl stretching
~1170	C-O	Ester C-O stretching

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 132. Common fragments would likely arise from the loss of water (m/z = 114), the methoxy group (m/z = 101), or cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of liquid compounds like **methyl 5-hydroxypentanoate**.

Boiling Point Determination (Thiele Tube Method)

- Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and a rubber band or wire for attachment.
- Procedure:
 - Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm.
 - Place a small amount of **methyl 5-hydroxypentanoate** into the small test tube.

3. Invert the sealed capillary tube and place it inside the test tube containing the sample.
4. Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
5. Suspend the thermometer and test tube assembly in the Thiele tube, with the oil level above the sample.
6. Gently heat the side arm of the Thiele tube.
7. Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary.
8. When a continuous stream of bubbles is observed, remove the heat.
9. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Density Measurement (Pycnometer Method)

- Apparatus: Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube), analytical balance.
- Procedure:
 1. Clean and thoroughly dry the pycnometer.
 2. Weigh the empty, dry pycnometer on an analytical balance (m_1).
 3. Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring the capillary is filled and no air bubbles are present. Wipe any excess water from the outside.
 4. Weigh the pycnometer filled with water (m_2).
 5. Empty and dry the pycnometer completely.

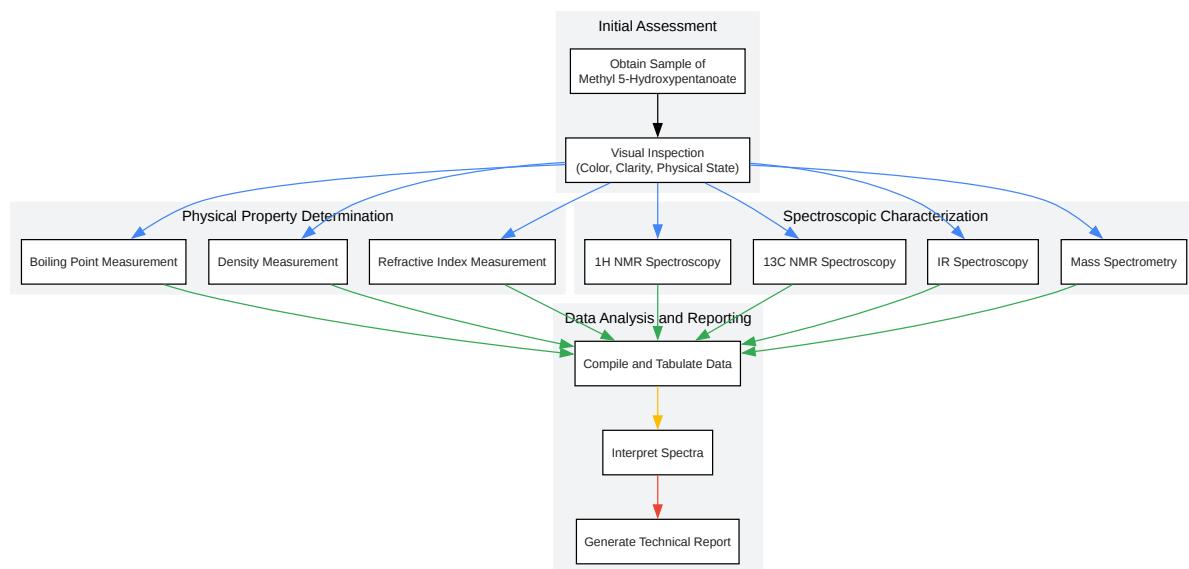
6. Fill the pycnometer with **methyl 5-hydroxypentanoate** and insert the stopper, again ensuring the capillary is filled and the exterior is dry.
7. Weigh the pycnometer filled with the sample (m_3).
8. The density (ρ) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at the measurement temperature.

Spectroscopic Analysis

- ^1H and ^{13}C NMR Spectroscopy:
 1. Dissolve a small amount of **methyl 5-hydroxypentanoate** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 2. Place the NMR tube in the spectrometer.
 3. Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
 4. Process the data to determine chemical shifts, integration, and coupling constants.
- IR Spectroscopy (Attenuated Total Reflectance - ATR):
 1. Ensure the ATR crystal is clean.
 2. Record a background spectrum.
 3. Place a small drop of **methyl 5-hydroxypentanoate** directly onto the ATR crystal.
 4. Acquire the IR spectrum.
 5. Clean the crystal thoroughly after the measurement.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the physical and chemical characterization of a liquid compound such as **methyl 5-hydroxypentanoate**.



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Caption: Experimental workflow for the characterization of **methyl 5-hydroxypentanoate**.

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